Biochemical CDK8 Inhibition Potency: Cdk8-IN-11 vs. Leading Clinical Candidates
Cdk8-IN-11 inhibits CDK8 with an IC₅₀ of 46 nM in enzymatic assays [1]. While other potent CDK8 inhibitors such as MSC2530818 (IC₅₀ = 2.6 nM) and MK256 (IC₅₀ = 2.5 nM) exhibit higher biochemical potency, Cdk8-IN-11 occupies a distinct chemical space and offers a differentiated selectivity profile that may be advantageous in specific experimental contexts where ultra-high potency is not the sole selection criterion [2]. Notably, Cdk8-IN-11 demonstrates stronger biochemical inhibition than the reference compound CCT251545 (IC₅₀ ≈ 98 nM), a widely used CDK8/19 dual inhibitor [3].
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 46 nM |
| Comparator Or Baseline | MSC2530818 (IC₅₀ = 2.6 nM), MK256 (IC₅₀ = 2.5 nM), CCT251545 (IC₅₀ ≈ 98 nM) |
| Quantified Difference | Cdk8-IN-11 is ~18‑fold less potent than MSC2530818/MK256 but ~2‑fold more potent than CCT251545 |
| Conditions | In vitro enzymatic kinase assays; CDK8/cyclin C complex |
Why This Matters
Understanding relative potency against CDK8 informs the selection of an appropriate tool compound for dose-response studies and target engagement experiments.
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- [2] MSC2530818 Datasheet. Adooq Bioscience. CAS 1883423-59-3. View Source
- [3] Dale T, Clarke PA, Esdar C, Waalboer D, Adeniji-Popoola O, Ortiz-Ruiz MJ, et al. A selective chemical probe for exploring the role of CDK8 and CDK19 in human disease. Nat Chem Biol. 2015 Dec;11(12):973-80. doi: 10.1038/nchembio.1952. PMID: 26502155. View Source
